
Methods to reduce analytical variability in
Sodium 4-hydroxypentanoate experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: Sodium 4-hydroxypentanoate

CAS No.: 56279-37-9

Cat. No.: B607634 Get Quote

Technical Support Center: Sodium 4-
hydroxypentanoate Analysis
Welcome to the technical support resource for researchers, scientists, and drug development

professionals working with Sodium 4-hydroxypentanoate and its analogs. This guide is

designed to provide expert advice and practical solutions to common challenges encountered

during the analytical phase of your research, helping you to minimize variability and ensure the

integrity of your data.

Introduction: The Challenge of Analytical Variability
Sodium 4-hydroxypentanoate, a close structural analog of sodium oxybate (gamma-

hydroxybutyrate or GHB), is a small organic acid that presents unique analytical challenges. Its

high polarity, structural similarity to endogenous compounds, and potential for instability can

lead to significant analytical variability. This guide provides a framework for understanding and

mitigating these sources of error through robust sample handling, optimized analytical

methods, and systematic troubleshooting.

Part 1: Frequently Asked Questions (FAQs) on Pre-
Analytical and Analytical Stages
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This section addresses common questions about the stability, handling, and analysis of

Sodium 4-hydroxypentanoate.

Sample Handling and Stability
Q1: How should I collect and store biological samples (e.g., plasma, urine) to ensure the

stability of Sodium 4-hydroxypentanoate?

A1: Analyte stability is a critical pre-analytical factor that can significantly impact your results.

For short-chain organic acids like Sodium 4-hydroxypentanoate (and its analog, GHB),

improper handling can lead to degradation or even artificial formation.

Anticoagulant Choice: For plasma samples, the choice of anticoagulant is crucial. Some

ester-containing analytes are unstable in plasma containing sodium heparin due to

enzymatic degradation. It is recommended to use sodium fluoride as the anticoagulant, as it

can inhibit enzymatic activity and improve analyte stability.[1]

Temperature and Storage Duration: Stability is highly dependent on storage temperature.

Studies on the closely related GHB have shown that concentrations in whole blood are

generally stable for up to 6 months when stored at 4°C with a preservative like sodium

fluoride.[2][3] However, significant degradation can occur at room temperature.[1][4] For

long-term storage, freezing at -20°C or below is recommended.[4][5] Ante-mortem urine

samples have shown a reduction in GHB levels of over 10% after just three days at various

temperatures, indicating that immediate analysis or freezing is crucial.[1][4]

Preservatives: The use of a preservative, such as sodium fluoride (NaF) at a concentration of

~1% w/v, is highly recommended for blood samples to inhibit in-vitro formation or

degradation of GHB.[3][5]

Q2: Can Sodium 4-hydroxypentanoate degrade during sample preparation? What are the

likely degradation pathways?

A2: Yes, degradation can occur if the sample is subjected to harsh conditions. The primary

degradation pathways for similar molecules include hydrolysis and oxidation.[6]

Hydrolysis: This can be pH-dependent. While specific data on Sodium 4-
hydroxypentanoate is limited, many organic molecules show increased degradation at
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highly acidic or basic pH, especially when combined with elevated temperatures.[6][7]

Oxidation: Exposure to oxidizing agents or even atmospheric oxygen over time can lead to

degradation. The presence of a hydroxyl group in the molecule could be a site for oxidative

reactions. Forced degradation studies, where the compound is intentionally exposed to

stress conditions (e.g., acid, base, H₂O₂, light, heat), are recommended to identify potential

degradants that might interfere with analysis.[6][7]

Analytical Methodology
Q3: Which analytical technique is better for quantifying Sodium 4-hydroxypentanoate: LC-

MS/MS or qNMR?

A3: Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative

Nuclear Magnetic Resonance (qNMR) are powerful techniques, but the choice depends on

your specific experimental needs.

LC-MS/MS is generally preferred for its high sensitivity and selectivity, making it ideal for

quantifying low concentrations of the analyte in complex biological matrices like plasma or

urine.[8] However, it can be susceptible to matrix effects, where other components in the

sample interfere with the ionization of the analyte.

qNMR is a primary ratio method, meaning it can provide highly accurate and precise

quantification without the need for an identical analyte as a reference standard.[9][10] It is

less sensitive than LC-MS/MS and requires higher sample concentrations.[9] It is an

excellent choice for purity assessments of synthesized material or for analyzing less complex

mixtures with higher analyte concentrations.

Q4: Why is derivatization sometimes recommended for the analysis of short-chain fatty acids

like this one?

A4: Derivatization is a chemical modification of the analyte to improve its analytical properties.

For small, polar molecules like Sodium 4-hydroxypentanoate, derivatization is often

employed to:

Improve Chromatographic Retention: These compounds are often poorly retained on

standard reversed-phase HPLC columns. Derivatization can increase their hydrophobicity,
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leading to better retention and peak shape.

Enhance Ionization Efficiency for MS: The native molecule may not ionize well in the mass

spectrometer's source. Derivatization can add a functional group that is more readily ionized,

thereby increasing sensitivity.[11][12]

Improve Volatility for GC Analysis: For Gas Chromatography (GC) analysis, derivatization is

often necessary to make the analyte volatile enough to be carried through the column.

Part 2: Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during

the analysis of Sodium 4-hydroxypentanoate.

Troubleshooting Guide 1: LC-MS/MS Analysis
Issue: Poor Peak Shape (Tailing or Fronting)
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Potential Cause Explanation & Causality Recommended Solution

Inappropriate Mobile Phase pH

Sodium 4-hydroxypentanoate

is an acidic compound. If the

mobile phase pH is close to

the analyte's pKa, it will exist in

both its acidic and anionic

forms. This dual state leads to

inconsistent interactions with

the stationary phase, causing

peak tailing.[13]

Adjust the mobile phase pH to

be at least 1.5-2 pH units

below the analyte's pKa. This

ensures the analyte is in a

single, non-ionized form,

leading to more symmetrical

peaks. Use a volatile buffer like

ammonium formate to control

the pH.[13]

Secondary Silanol Interactions

Residual silanol groups on the

surface of silica-based C18

columns are acidic and can

interact strongly with the polar

hydroxyl and carboxyl groups

of the analyte. This secondary

interaction mechanism can

cause significant peak tailing.

[13]

1. Use a Modern, End-Capped

Column: Select a high-purity,

base-deactivated silica column

where most silanol groups are

capped. 2. Mobile Phase

Modifier: Add a small amount

of a competing agent, like

triethylamine, to the mobile

phase to block the active

silanol sites. However, this can

suppress MS signal. 3.

Consider an Alternative

Stationary Phase: A mixed-

mode column with both

reversed-phase and anion-

exchange properties can

provide better peak shape for

organic acids.

Column Overload

Injecting too much analyte can

saturate the stationary phase,

leading to a distorted peak

shape that often resembles a

right triangle.[13]

Dilute the sample or inject a

smaller volume. Perform a

concentration series to

determine the linear range of

the column for your analyte.

Column Contamination Accumulation of matrix

components (salts, proteins,

1. Use a Guard Column: This

is a small, sacrificial column
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lipids) at the head of the

column can create a void or

active sites that distort peak

shape.[14]

placed before the analytical

column to trap contaminants.

[14] 2. Improve Sample

Preparation: Implement a more

rigorous sample clean-up step,

such as Solid Phase Extraction

(SPE), to remove

interferences. 3. Column

Washing: Flush the column

with a strong solvent (as

recommended by the

manufacturer) to remove

contaminants.[15]

Issue: Low Signal Intensity or High Variability Between Injections
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Potential Cause Explanation & Causality Recommended Solution

Matrix Effects (Ion

Suppression/Enhancement)

Co-eluting compounds from

the biological matrix can

interfere with the ionization

process in the MS source,

either suppressing or

enhancing the analyte signal.

This is a major source of

variability and inaccuracy in

bioanalysis.

1. Improve Sample

Preparation: Use SPE or

liquid-liquid extraction to

remove interfering matrix

components. 2. Modify

Chromatography: Adjust the

gradient to better separate the

analyte from the interfering

compounds. 3. Use a Stable

Isotope-Labeled Internal

Standard (SIL-IS): An internal

standard that co-elutes with

the analyte will experience the

same matrix effects, allowing

for accurate correction during

data processing. This is a

requirement for robust

bioanalytical methods

according to regulatory

guidelines.[16][17]

Analyte Adsorption

The analyte may adsorb to

surfaces in the flow path, such

as vials, tubing, or the injector.

This can lead to low recovery

and carryover between

injections.

1. Use Low-Adsorption Vials:

Select vials made of

deactivated glass or

polypropylene. 2. Passivate

the System: Flush the LC

system with a solution

designed to minimize active

sites. 3. Optimize Sample

Solvent: Ensure the analyte is

fully soluble in the injection

solvent. Injecting in a solvent

stronger than the initial mobile

phase can cause peak

distortion.
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In-Source Degradation

The analyte may be unstable

under the high-temperature

and high-voltage conditions of

the electrospray ionization

(ESI) source, leading to

fragmentation before mass

analysis.

Optimize MS source

parameters. Systematically

vary the source temperature,

gas flows, and capillary

voltage to find conditions that

maximize the signal for the

precursor ion while minimizing

fragmentation.

Troubleshooting Guide 2: qNMR Analysis
Issue: Inaccurate or Imprecise Quantification
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Potential Cause Explanation & Causality Recommended Solution

Incomplete Solubilization

If the analyte or the internal

standard is not fully dissolved,

the concentration in the active

NMR volume will be incorrect,

leading to quantification errors.

Undissolved particulates can

also degrade spectral quality

by disrupting the magnetic field

homogeneity.[18]

Ensure complete dissolution of

both the sample and the

internal standard in the

deuterated solvent. Use a

vortex mixer and visually

inspect the sample for any

solid particles before

transferring it to the NMR tube.

[19]

Incorrect Acquisition

Parameters

For quantification, it is crucial

that the nuclei have fully

relaxed back to equilibrium

between scans. If the

relaxation delay (d1) is too

short, signals from nuclei with

long T1 relaxation times will be

attenuated, leading to

underestimation.

Set the relaxation delay (d1) to

at least 5 times the longest T1

relaxation time of any proton

being quantified (both analyte

and standard). If T1 values are

unknown, a conservative d1 of

30-60 seconds is often used,

or a T1 measurement

experiment should be

performed.

Signal Overlap

If the signals of the analyte

and the internal standard (or

other components) overlap,

accurate integration is

impossible.[10]

1. Choose a Different Internal

Standard: Select a standard

with signals in a clean,

unoccupied region of the

spectrum.[19] 2. Change the

Solvent: Different deuterated

solvents can induce chemical

shift changes that may resolve

overlapping signals. 3. Use

Deconvolution: For minor

overlaps, spectral

deconvolution algorithms can

be used to estimate the areas

of individual peaks.[10]
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Poor Phasing and Baseline

Correction

Inaccurate phasing or a

distorted baseline will lead to

significant errors in signal

integration.

Carefully and manually phase

the spectrum (both zero- and

first-order) for all peaks of

interest. Use a high-order

polynomial function for

baseline correction to ensure a

flat baseline across the entire

spectrum.

Part 3: Standardized Protocols & Workflows
These protocols provide a starting point for developing a robust analytical method. They should

be fully validated according to regulatory guidelines (e.g., FDA M10, EMA) before use in

regulated studies.[16][17][20][21]

Protocol 1: LC-MS/MS Quantification of Sodium 4-
hydroxypentanoate in Human Plasma
This protocol is based on common procedures for small organic acids and should be adapted

and validated.

1. Materials and Reagents:

Sodium 4-hydroxypentanoate reference standard

Stable Isotope-Labeled Sodium 4-hydroxypentanoate (e.g., d6-labeled) as internal

standard (IS)

Human plasma (with sodium fluoride/potassium oxalate anticoagulant)

Acetonitrile (LC-MS grade)

Methanol (LC-MS grade)

Formic acid (LC-MS grade)

Water (LC-MS grade)
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Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Anion Exchange)

2. Sample Preparation (Protein Precipitation & SPE):

Thaw plasma samples on ice.

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS working solution (e.g., 1

µg/mL in methanol). Vortex for 10 seconds.

Add 300 µL of cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

Centrifuge at >10,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a clean tube.

Optional but Recommended for Higher Purity: Proceed with SPE cleanup. Condition the SPE

cartridge according to the manufacturer's instructions. Load the supernatant, wash with a

weak organic solvent, and elute with an acidified organic solvent.

Evaporate the final eluate to dryness under a gentle stream of nitrogen at ≤ 40°C.

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5%

Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.

Transfer to an autosampler vial for analysis.

3. LC-MS/MS Parameters:

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 17 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Typical Setting Rationale

LC Column

C18 or Mixed-Mode Anion

Exchange (e.g., 2.1 x 50 mm,

<2 µm)

C18 provides general-purpose

retention. Mixed-mode can

improve peak shape for acids.

Mobile Phase A Water with 0.1% Formic Acid

Acidification ensures the

analyte is in its protonated

form for better retention and

ionization.

Mobile Phase B
Acetonitrile with 0.1% Formic

Acid

Standard organic solvent for

reversed-phase

chromatography.

Gradient
Start at 5% B, ramp to 95% B

over 5 min, hold, re-equilibrate

A gradient is necessary to

elute the analyte and clean the

column of late-eluting matrix

components.

Flow Rate 0.3 - 0.5 mL/min
Appropriate for a 2.1 mm ID

column.

Injection Volume 5 - 10 µL
Minimize to prevent column

overload.

Ionization Mode
Electrospray Ionization (ESI),

Negative Mode

The carboxylic acid group is

readily deprotonated, making it

sensitive in negative ion mode.

MRM Transitions

To be determined by infusing

pure analyte and IS. e.g., [M-

H]⁻ → fragment ion

Multiple Reaction Monitoring

(MRM) provides high

selectivity and sensitivity for

quantification.

Source Temp. 400 - 550 °C
Optimize for maximum signal

and stability.

4. Method Validation Parameters: The method must be validated for selectivity, specificity,

matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, and stability, as

per FDA and EMA guidelines.[16][17][22]
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Validation Parameter Acceptance Criteria (EMA/FDA)

Accuracy
Mean value should be within ±15% of the

nominal value (±20% at LLOQ).[17]

Precision (CV) Should not exceed 15% (20% at LLOQ).[17]

Selectivity

No significant interfering peaks at the retention

time of the analyte in at least 6 blank matrix

sources.[22]

Matrix Effect
The CV of the matrix factor across different lots

of matrix should be ≤15%.

Stability

Analyte concentration should be within ±15% of

the baseline value under tested conditions

(freeze-thaw, short-term, long-term).

Workflow & Visualization
Experimental Workflow for Bioanalytical Method Development
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Method Development

Method Validation (per FDA/EMA Guidelines)
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Caption: A typical workflow for developing and validating a bioanalytical method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. academic.oup.com [academic.oup.com]

4. Assessment of the stability of exogenous gamma hydroxybutyric acid (GHB) in stored
blood and urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Gamma-hydroxybutyric acid stability and formation in blood and urine - PubMed
[pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 17 Tech Support

https://www.benchchem.com/product/b607634?utm_src=pdf-body-img
https://www.benchchem.com/product/b607634?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/284173775_Assessment_of_the_stability_of_exogenous_gamma_hydroxybutyric_acid_GHB_in_stored_blood_and_urine_specimens
https://www.researchgate.net/publication/272081450_Stability_of_g-Hydroxybutyrate_in_Blood_Samples_from_Impaired_Drivers_after_Storage_at_4C_and_Comparison_of_GC-FID-GBL_and_LC-MS-MS_Methods_of_Analysis
https://academic.oup.com/jat/article-pdf/39/4/294/2249158/bkv007.pdf
https://pubmed.ncbi.nlm.nih.gov/26592846/
https://pubmed.ncbi.nlm.nih.gov/26592846/
https://pubmed.ncbi.nlm.nih.gov/16857333/
https://pubmed.ncbi.nlm.nih.gov/16857333/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Kinetics study of metaxalone degradation under hydrolytic, oxidative and thermal stress
conditions using stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

7. mdpi.com [mdpi.com]

8. Development and validation of a LC-MS/MS method for quantitation of 3-
hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a
clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC
[pmc.ncbi.nlm.nih.gov]

9. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC
[pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in
plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

12. 4-Hydroxynonenal is An Oxidative Degradation Product of Polysorbate 80 - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. pdf.benchchem.com [pdf.benchchem.com]

14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

15. agilent.com [agilent.com]

16. fda.gov [fda.gov]

17. ema.europa.eu [ema.europa.eu]

18. organomation.com [organomation.com]

19. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical
Chemistry Software [mestrelab.com]

20. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA
Academy [gmp-compliance.org]

21. database.ich.org [database.ich.org]

22. academy.gmp-compliance.org [academy.gmp-compliance.org]

To cite this document: BenchChem. [Methods to reduce analytical variability in Sodium 4-
hydroxypentanoate experiments.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607634#methods-to-reduce-analytical-variability-in-
sodium-4-hydroxypentanoate-experiments]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 16 / 17 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5760939/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5760939/
https://www.mdpi.com/1422-0067/23/23/15252
https://pmc.ncbi.nlm.nih.gov/articles/PMC8488017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8488017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8488017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8488017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3912461/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3912461/
https://www.researchgate.net/publication/231113305_Practical_guide_for_accurate_quantitative_solution_state_NMR_analysis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8953653/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8953653/
https://pubmed.ncbi.nlm.nih.gov/33545186/
https://pubmed.ncbi.nlm.nih.gov/33545186/
https://pdf.benchchem.com/3044/Technical_Support_Center_HPLC_Analysis_of_Short_Chain_Fatty_Acids.pdf
http://ccc.chem.pitt.edu/wipf/Web/LCMS%20trouble%20shooting.pdf
https://www.agilent.com/cs/library/posters/public/Final%20TIPS%20and%20Tricks%20HPLC%20Troubleshooting%20(2).pdf
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.ema.europa.eu/en/documents/scientific-guideline/guideline-bioanalytical-method-validation_en.pdf
https://www.organomation.com/nmr-sample-preparation-the-complete-guide
https://mestrelab.com/guide/qnmr-purity-recipe-book-1-sample-preparation.html
https://mestrelab.com/guide/qnmr-purity-recipe-book-1-sample-preparation.html
https://www.gmp-compliance.org/gmp-news/ich-m10-guideline-on-bioanalytical-method-validation-and-study-sample-analysis
https://www.gmp-compliance.org/gmp-news/ich-m10-guideline-on-bioanalytical-method-validation-and-study-sample-analysis
https://database.ich.org/sites/default/files/M10_Guideline_Step4_2022_0524.pdf
https://academy.gmp-compliance.org/guidemgr/files/ucm368107.pdf
https://www.benchchem.com/product/b607634#methods-to-reduce-analytical-variability-in-sodium-4-hydroxypentanoate-experiments
https://www.benchchem.com/product/b607634#methods-to-reduce-analytical-variability-in-sodium-4-hydroxypentanoate-experiments
https://www.benchchem.com/product/b607634#methods-to-reduce-analytical-variability-in-sodium-4-hydroxypentanoate-experiments
https://www.benchchem.com/product/b607634#methods-to-reduce-analytical-variability-in-sodium-4-hydroxypentanoate-experiments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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